molecular formula C10H14N2 B15128800 (5,6,7,8-Tetrahydroquinolin-5-yl)methanamine

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine

Cat. No.: B15128800
M. Wt: 162.23 g/mol
InChI Key: CTLAMFFLKRPELD-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a quinoline ring that is partially saturated, making it a tetrahydro derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroquinolin-5-yl)methanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroquinolin-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine
  • (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine

Uniqueness

(5,6,7,8-Tetrahydroquinolin-5-yl)methanamine is unique due to its specific substitution pattern on the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other tetrahydroquinoline derivatives .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-ylmethanamine

InChI

InChI=1S/C10H14N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h2,4,6,8H,1,3,5,7,11H2

InChI Key

CTLAMFFLKRPELD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)CN

Origin of Product

United States

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